molecular formula C17H18N4O2S2 B11349950 5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11349950
M. Wt: 374.5 g/mol
InChI Key: ZXOFWSZLPJNQBG-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, the oxazole ring, and the final coupling with the dimethylphenyl group. Common reagents used in these reactions include sulfur, hydrazine, and various carboxylic acids. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable reagents, could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The reaction conditions can vary widely depending on the specific transformation, but typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups can yield amines. Substitution reactions on the aromatic rings can introduce various functional groups, such as nitro, halogen, or alkyl groups.

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: The unique combination of aromatic and heterocyclic structures makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(3,4-dimethylphenyl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of aromatic and heterocyclic structures, which can impart specific chemical and physical properties. This uniqueness makes it a valuable compound for exploring new scientific research applications and developing innovative materials or drug candidates.

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H18N4O2S2/c1-4-7-24-17-20-19-16(25-17)18-15(22)13-9-14(23-21-13)12-6-5-10(2)11(3)8-12/h5-6,8-9H,4,7H2,1-3H3,(H,18,19,22)

InChI Key

ZXOFWSZLPJNQBG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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